molecular formula C8H10BrNS B2478064 4-bromo-2-(ethylsulfanyl)aniline CAS No. 1488814-43-2

4-bromo-2-(ethylsulfanyl)aniline

Cat. No.: B2478064
CAS No.: 1488814-43-2
M. Wt: 232.14
InChI Key: ODWZDTCURCVUQH-UHFFFAOYSA-N
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Description

4-Bromo-2-(ethylsulfanyl)aniline is an organic compound with the molecular formula C8H10BrNS. It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and an aniline moiety.

Preparation Methods

The synthesis of 4-bromo-2-(ethylsulfanyl)aniline can be achieved through several routes. One common method involves the bromination of 2-(ethylsulfanyl)aniline. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-(ethylsulfanyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles.

    Oxidation and Reduction: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a new carbon-carbon bond.

Scientific Research Applications

4-Bromo-2-(ethylsulfanyl)aniline has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-(ethylsulfanyl)aniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond. In oxidation reactions, the ethylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties. The compound’s reactivity is influenced by the presence of the bromine atom and the ethylsulfanyl group, which can activate or deactivate certain positions on the aromatic ring .

Comparison with Similar Compounds

4-Bromo-2-(ethylsulfanyl)aniline can be compared to other brominated anilines and ethylsulfanyl-substituted compounds:

Properties

IUPAC Name

4-bromo-2-ethylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWZDTCURCVUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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